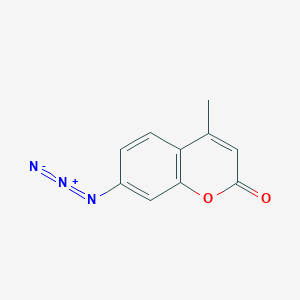

7-Azido-4-methylcoumarin

描述

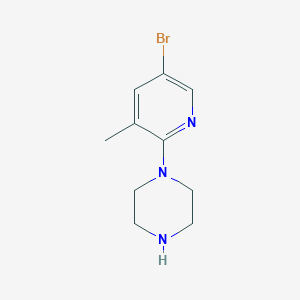

7-叠氮-4-甲基香豆素是一种荧光探针,主要用于检测硫化氢。该化合物以其高灵敏度和选择性而闻名,使其成为各种生化应用中的重要工具。 7-叠氮-4-甲基香豆素中的芳香叠氮部分在硫化氢存在下被选择性还原,产生荧光 7-氨基-4-甲基香豆素,其荧光显着增强 .

作用机制

7-叠氮-4-甲基香豆素的作用机制涉及在硫化氢存在下其芳香叠氮部分的选择性还原。 这种还原反应产生荧光的 7-氨基-4-甲基香豆素,该物质在特定波长(λex = 365 nm 和 λem = 450 nm)下发射荧光 . 这种荧光增强使得能够在各种生物和化学系统中检测和定量硫化氢 .

生化分析

Biochemical Properties

7-Azido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with hydrogen sulfide, where the aromatic azide moiety of this compound is selectively reduced in the presence of H₂S, producing the fluorescent 7-amino-4-methylcoumarin with a concomitant increase in fluorescence at λex = 365 nm and λem = 450 nm . This interaction is highly specific, allowing for the precise detection of H₂S even in the presence of other biological analytes such as cysteine, homocysteine, and glutathione .

Cellular Effects

This compound influences various cellular processes by detecting and visualizing hydrogen sulfide within cells. The compound’s interaction with H₂S can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to monitor the enzymatic production of H₂S in vitro and visualize H₂S in cells, providing insights into the role of H₂S in cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by hydrogen sulfide, leading to the formation of the fluorescent 7-amino-4-methylcoumarin. This reduction process is highly selective, ensuring that the fluorescence signal is directly correlated with the presence of H₂S. The compound’s ability to react selectively with H₂S in the presence of other biological thiols further underscores its specificity and utility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored properly, but its efficiency can be compromised if exposed to biological thiols such as DTT and TCEP at concentrations greater than 25 mM . Long-term studies have shown that this compound remains effective in detecting H₂S over extended periods, provided that it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively detects hydrogen sulfide without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies detailing these effects are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to hydrogen sulfide detection. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the synthesis and metabolism of H₂S . The compound’s role in these pathways highlights its importance in studying sulfur metabolism and related biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with hydrogen sulfide. The compound’s localization and accumulation are influenced by its ability to selectively react with H₂S, allowing for precise detection and visualization of H₂S in various cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments where hydrogen sulfide is present. The compound’s activity and function are directed by its interaction with H₂S, which can be visualized through the fluorescence of 7-amino-4-methylcoumarin. This localization is crucial for studying the role of H₂S in different cellular processes and compartments .

准备方法

化学反应分析

反应类型

7-叠氮-4-甲基香豆素会发生多种类型的化学反应,包括:

还原: 在硫化氢存在下,叠氮基团被选择性还原形成 7-氨基-4-甲基香豆素.

取代: 叠氮基团可以在适当条件下参与亲核取代反应。

常用试剂和条件

还原: 硫化氢是用于选择性还原叠氮基团的主要试剂。

溶剂: 二甲基亚砜 (DMSO) 通常用作这些反应的溶剂,因为它能够溶解有机和无机化合物。

主要产品

7-氨基-4-甲基香豆素: 这是在硫化氢存在下 7-叠氮-4-甲基香豆素还原形成的主要产物.

科学研究应用

7-叠氮-4-甲基香豆素在科学研究中有着广泛的应用,包括:

相似化合物的比较

类似化合物

- 4-甲基-7-叠氮香豆素

- 7-叠氮-4-甲基-2H-1-苯并吡喃-2-酮

- 7-叠氮-4-甲基-2H-色烯-2-酮

独特之处

7-叠氮-4-甲基香豆素因其对硫化氢检测的高灵敏度和选择性而脱颖而出。 它在还原后能够产生显着荧光增强,使其成为各种科学应用中宝贵的工具 .

属性

IUPAC Name |

7-azido-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)